(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate
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Overview
Description
(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the tert-butyl and ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate include other hexahydropyrrolo[3,4-c]pyrrole derivatives with different substituents. Examples include:
- (3aS)-2-methyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate
- (3aS)-2-tert-butyl 3a-methyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific substituents and their spatial arrangement
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-O-tert-butyl 3a-O-ethyl (3aS)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-8-15-6-10(14)7-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3/t10?,14-/m0/s1 |
InChI Key |
LWIRXZLYPPQKOS-SBNLOKMTSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CNCC1CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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